1,18-Octadecanediamine
Overview
Description
1,18-Octadecanediamine is an organic compound with the molecular formula C18H40N2. It is a long-chain diamine, consisting of an eighteen-carbon alkane chain with amine groups at both ends. This compound is known for its applications in various fields, including polymer chemistry, materials science, and environmental science.
Preparation Methods
1,18-Octadecanediamine can be synthesized through several methods. One common synthetic route involves the reduction of octadecanedinitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction conditions typically include high pressure and temperature to facilitate the reduction process. Another method involves the reaction of octadecane with ammonia in the presence of a catalyst to produce the diamine.
Industrial production of this compound often involves the use of fatty acids derived from natural sources such as vegetable oils. These fatty acids are first converted to their corresponding nitriles, which are then reduced to the diamine using hydrogenation techniques.
Chemical Reactions Analysis
1,18-Octadecanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Condensation: The diamine can react with carboxylic acids or their derivatives to form polyamides or other condensation polymers.
Common reagents used in these reactions include hydrogen, catalysts like Raney nickel, carboxylic acids, and acid chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,18-Octadecanediamine has a wide range of scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyamides and other polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is used in the development of advanced materials, including coatings, adhesives, and composites.
Environmental Science: It is employed in the adsorption of heavy metals and organic pollutants from aqueous solutions, contributing to environmental cleanup efforts.
Biology and Medicine: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1,18-Octadecanediamine involves its ability to interact with various molecular targets through its amine groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding with reactive sites on target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,18-Octadecanediamine can be compared with other long-chain diamines such as 1,12-dodecanediamine and 1,16-hexadecanediamine. While all these compounds share similar structural features, this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. For example, it has higher melting and boiling points compared to shorter-chain diamines, making it suitable for applications requiring high thermal stability.
Similar compounds include:
- 1,12-Dodecanediamine
- 1,16-Hexadecanediamine
- 1,10-Decanediamine
These compounds differ in their chain lengths and, consequently, in their physical properties and specific applications.
Properties
IUPAC Name |
octadecane-1,18-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCVQJRVSAFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCN)CCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275479 | |
Record name | 1,18-Octadecanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-25-0 | |
Record name | 1,18-Octadecanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,18-octadecanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.